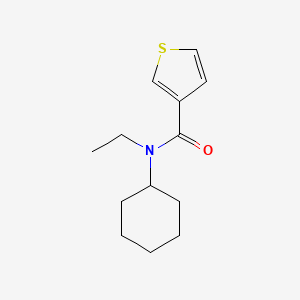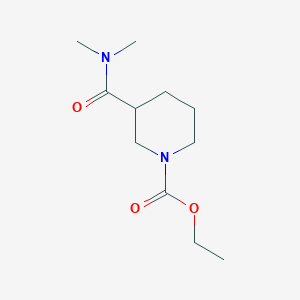
N-cyclohexyl-N-ethylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-ethylthiophene-3-carboxamide, also known as CXE, is a synthetic compound that belongs to the class of designer drugs. CXE is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. CXE has gained attention in the scientific community due to its potential therapeutic applications in the treatment of various medical conditions.
Wirkmechanismus
N-cyclohexyl-N-ethylthiophene-3-carboxamide acts as an agonist of the CB1 receptor, which is primarily located in the brain and is responsible for the psychoactive effects of cannabis. This compound binds to the CB1 receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the analgesic, anti-inflammatory, and neuroprotective effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been found to have analgesic effects by reducing pain sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-cyclohexyl-N-ethylthiophene-3-carboxamide in lab experiments include its potent agonist activity at the CB1 receptor, which makes it a useful tool in studying the effects of CB1 receptor activation. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using this compound in lab experiments include its potential for abuse and its lack of specificity for the CB1 receptor, which may lead to off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclohexyl-N-ethylthiophene-3-carboxamide. One area of interest is the development of this compound derivatives with improved selectivity and potency for the CB1 receptor. Another area of interest is the investigation of this compound's potential therapeutic applications in the treatment of addiction, anxiety disorders, and depression. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for use in the treatment of various medical conditions.
Synthesemethoden
The synthesis of N-cyclohexyl-N-ethylthiophene-3-carboxamide involves the reaction of cyclohexylamine with ethyl 3-thiophenecarboxylate in the presence of a catalyst. The resulting product is then purified using chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-ethylthiophene-3-carboxamide has been extensively studied for its potential therapeutic applications. Research has shown that this compound has analgesic, anti-inflammatory, and neuroprotective properties. This compound has also been found to have potential applications in the treatment of anxiety disorders, depression, and addiction.
Eigenschaften
IUPAC Name |
N-cyclohexyl-N-ethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-2-14(12-6-4-3-5-7-12)13(15)11-8-9-16-10-11/h8-10,12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHACBSYGHQXSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B7509547.png)






